molecular formula C12H10F2N2O2 B2854778 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248358-04-3

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

Numéro de catalogue B2854778
Numéro CAS: 2248358-04-3
Poids moléculaire: 252.221
Clé InChI: AZKFEZPYTFIPPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of mild to moderate pain and inflammation. It was first synthesized in 1969 by the pharmaceutical company Merck Sharp & Dohme (MSD) and was approved by the FDA in 1978. Since then, Diflunisal has been extensively studied for its potential applications in various fields of scientific research.

Mécanisme D'action

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid inhibits the activity of COX enzymes by binding to their active site. This binding prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inflammation and pain. Unlike other NSAIDs, this compound is a non-acidic NSAID, which means that it does not require an acidic environment for its absorption and can be taken with food.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. This compound has also been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments is its well-established mechanism of action. It has been extensively studied for its potential applications in various fields of scientific research, and its use in lab experiments can provide valuable insights into the mechanism of action of NSAIDs. However, this compound has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experiments.

Orientations Futures

There are several potential future directions for the use of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in scientific research. One potential application is in the development of new NSAIDs with improved efficacy and safety profiles. This compound has been shown to have fewer gastrointestinal side effects than other NSAIDs, and its use as a template for the development of new NSAIDs could lead to the development of safer and more effective treatments for pain and inflammation. Another potential future direction is in the development of new treatments for Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease, and its use as a template for the development of new treatments could lead to the development of more effective therapies for this debilitating condition.

Méthodes De Synthèse

The synthesis of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the reaction of 4-(Difluoromethyl)-5-methylpyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through crystallization.

Applications De Recherche Scientifique

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been studied for its potential applications in various fields of scientific research. One of its primary uses is as a tool for studying the mechanism of action of NSAIDs. It has been shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, this compound can reduce inflammation and pain.

Propriétés

IUPAC Name

3-[4-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-15-16(7)9-4-2-3-8(5-9)12(17)18/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFEZPYTFIPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.